molecular formula C12H7Cl2NS B12288386 3,7-dichloro-10H-phenothiazine CAS No. 1771-23-9

3,7-dichloro-10H-phenothiazine

Cat. No.: B12288386
CAS No.: 1771-23-9
M. Wt: 268.2 g/mol
InChI Key: IJDBGTLPJQDXJZ-UHFFFAOYSA-N
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Description

3,7-Dichloro-10H-phenothiazine is a chemical compound with the molecular formula C12H7Cl2NS and a molecular weight of 268.16 g/mol It is a derivative of phenothiazine, characterized by the presence of chlorine atoms at the 3 and 7 positions on the phenothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dichloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine . This process typically uses chlorine gas or sulfuryl chloride as the chlorinating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride , and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

    Reduction: Reduction reactions can convert it to the corresponding using reducing agents like or .

    Substitution: The chlorine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

3,7-Dichloro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,7-dichloro-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors , leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cellular respiration or DNA replication , thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dichloro-10H-phenothiazine is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity , making it more effective in crossing biological membranes and interacting with intracellular targets .

Properties

CAS No.

1771-23-9

Molecular Formula

C12H7Cl2NS

Molecular Weight

268.2 g/mol

IUPAC Name

3,7-dichloro-10H-phenothiazine

InChI

InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H

InChI Key

IJDBGTLPJQDXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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